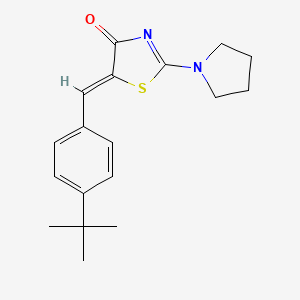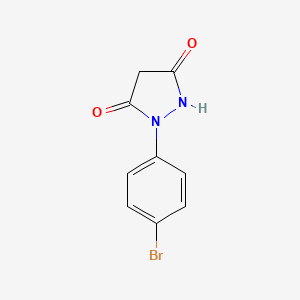![molecular formula C23H23NO2 B5539173 N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions and improvements in technical methods. For instance, Gong Fenga (2007) described the synthesis of a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, through a series of steps including reduction, acetylation, ethylation, and condensation, achieving high yields and purity Gong Fenga (2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied. For example, B. Gowda et al. (2007) explored the conformation of the N-H bond in N-(3,4-Dimethylphenyl)acetamide and how it relates to the substituents in the aromatic ring B. Gowda et al. (2007).
Chemical Reactions and Properties
The chemical reactions of such compounds can involve various interactions and transformations. Julia Bąkowicz and I. Turowska-Tyrk (2010) discussed the photochemical properties of related compounds, focusing on their conformation and intermolecular interactions Julia Bąkowicz and I. Turowska-Tyrk (2010).
Physical Properties Analysis
The physical properties of acetamide derivatives are often linked to their molecular structure. B. Gowda et al. (2009) noted the similarities in geometric parameters and the formation of infinite chains through hydrogen bonding in compounds like 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide B. Gowda et al. (2009).
Chemical Properties Analysis
The chemical properties of these compounds can be influenced by their molecular conformations. V. Arjunan et al. (2012) performed extensive spectroscopic investigations on similar compounds, revealing insights into their structural and chemical properties V. Arjunan et al. (2012).
Applications De Recherche Scientifique
Structural Characteristics
Research has provided insight into the structural aspects of related compounds, highlighting their conformation and molecular interactions. For instance, studies on similar acetamide derivatives have elucidated crystal structures, demonstrating how molecular conformation influences their physical and chemical properties (Gowda, Svoboda, & Fuess, 2007). These insights can inform the development of new materials and compounds with tailored properties.
Cognitive Function Enhancement
Compounds similar to N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide have been studied for their potential to enhance cognitive functions. For example, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide has shown promising results in improving learning and memory in rat models, suggesting potential applications in addressing cognitive impairments (Sakurai et al., 1989).
Chemical Reactivity and Applications
The chemical reactivity of related acetamide derivatives has been explored for various applications, including the cleavage of phosphate triesters, indicating potential utility in degrading toxic organophosphates (Manfredi et al., 2016). Such studies highlight the broader applicability of these compounds in environmental remediation and chemical synthesis.
Antifungal and Antibacterial Agents
Derivatives of N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide have been identified as potential antifungal and antibacterial agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal activity against Candida species, showcasing their potential in developing new antimicrobial treatments (Bardiot et al., 2015).
Environmental Analysis
Research has also focused on the detection and analysis of similar compounds in environmental samples, such as the analysis of herbicides and their degradates in natural water (Zimmerman, Schneider, & Thurman, 2002). This work is critical for monitoring environmental pollution and assessing the ecological impact of chemical use.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-4-7-19(8-5-16)20-9-11-21(12-10-20)26-15-23(25)24-22-13-6-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBAFFARSUZVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)
![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)